Cas no 2227808-63-9 (rac-(1R,2R)-2-(2,3,4-trimethoxyphenyl)cyclopropylmethanamine)

rac-(1R,2R)-2-(2,3,4-trimethoxyphenyl)cyclopropylmethanamine 化学的及び物理的性質
名前と識別子
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- rac-(1R,2R)-2-(2,3,4-trimethoxyphenyl)cyclopropylmethanamine
- EN300-1812479
- 2227808-63-9
- rac-[(1R,2R)-2-(2,3,4-trimethoxyphenyl)cyclopropyl]methanamine
-
- インチ: 1S/C13H19NO3/c1-15-11-5-4-9(10-6-8(10)7-14)12(16-2)13(11)17-3/h4-5,8,10H,6-7,14H2,1-3H3/t8-,10+/m0/s1
- InChIKey: JYSJLPJDIUWEAP-WCBMZHEXSA-N
- ほほえんだ: O(C)C1C(=C(C=CC=1[C@@H]1C[C@H]1CN)OC)OC
計算された属性
- せいみつぶんしりょう: 237.13649347g/mol
- どういたいしつりょう: 237.13649347g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 17
- 回転可能化学結合数: 5
- 複雑さ: 249
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 2
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.3
- トポロジー分子極性表面積: 53.7Ų
rac-(1R,2R)-2-(2,3,4-trimethoxyphenyl)cyclopropylmethanamine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1812479-1.0g |
rac-[(1R,2R)-2-(2,3,4-trimethoxyphenyl)cyclopropyl]methanamine |
2227808-63-9 | 1g |
$1299.0 | 2023-06-03 | ||
Enamine | EN300-1812479-0.5g |
rac-[(1R,2R)-2-(2,3,4-trimethoxyphenyl)cyclopropyl]methanamine |
2227808-63-9 | 0.5g |
$1247.0 | 2023-09-19 | ||
Enamine | EN300-1812479-10.0g |
rac-[(1R,2R)-2-(2,3,4-trimethoxyphenyl)cyclopropyl]methanamine |
2227808-63-9 | 10g |
$5590.0 | 2023-06-03 | ||
Enamine | EN300-1812479-1g |
rac-[(1R,2R)-2-(2,3,4-trimethoxyphenyl)cyclopropyl]methanamine |
2227808-63-9 | 1g |
$1299.0 | 2023-09-19 | ||
Enamine | EN300-1812479-5g |
rac-[(1R,2R)-2-(2,3,4-trimethoxyphenyl)cyclopropyl]methanamine |
2227808-63-9 | 5g |
$3770.0 | 2023-09-19 | ||
Enamine | EN300-1812479-0.25g |
rac-[(1R,2R)-2-(2,3,4-trimethoxyphenyl)cyclopropyl]methanamine |
2227808-63-9 | 0.25g |
$1196.0 | 2023-09-19 | ||
Enamine | EN300-1812479-2.5g |
rac-[(1R,2R)-2-(2,3,4-trimethoxyphenyl)cyclopropyl]methanamine |
2227808-63-9 | 2.5g |
$2548.0 | 2023-09-19 | ||
Enamine | EN300-1812479-0.05g |
rac-[(1R,2R)-2-(2,3,4-trimethoxyphenyl)cyclopropyl]methanamine |
2227808-63-9 | 0.05g |
$1091.0 | 2023-09-19 | ||
Enamine | EN300-1812479-10g |
rac-[(1R,2R)-2-(2,3,4-trimethoxyphenyl)cyclopropyl]methanamine |
2227808-63-9 | 10g |
$5590.0 | 2023-09-19 | ||
Enamine | EN300-1812479-5.0g |
rac-[(1R,2R)-2-(2,3,4-trimethoxyphenyl)cyclopropyl]methanamine |
2227808-63-9 | 5g |
$3770.0 | 2023-06-03 |
rac-(1R,2R)-2-(2,3,4-trimethoxyphenyl)cyclopropylmethanamine 関連文献
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1. A bulky silyl shift-directed synthesis of a silyl-linked amidinate-amidine and its Zr(iv) complex†Hong-Bo Tong,Min Li,Sheng-Di Bai,Shi-Fang Yuan,Jian-Bin Chao,Shuping Huang,Dian-Sheng Liu Dalton Trans., 2011,40, 4236-4241
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Ganesh N. Nawale,Saeed Bahadorikhalili,Pallabi Sengupta,Sandeep Kadekar,Subhrangsu Chatterjee,Oommen P. Varghese Chem. Commun., 2019,55, 9112-9115
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Wei Wang,Chen Chen,Xiaoxiao Li,Shiying Wang,Xiliang Luo Chem. Commun., 2015,51, 9109-9112
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Kangyao Zhang,Shuzhen Lv,Dianping Tang Analyst, 2019,144, 5389-5393
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Rupsha Chaudhuri,Arindam Das,Hsin-Yi Liao,Rai-Shung Liu Chem. Commun., 2010,46, 4601-4603
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Chieh-Jui Tsou,Chia-yin Chu,Yann Hung,Chung-Yuan Mou J. Mater. Chem. B, 2013,1, 5557-5563
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Charles J. Choi,Brian T. Cunningham Lab Chip, 2007,7, 550-556
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8. 1D silver(i) complex of nitronyl nitroxide with strong spin–spin interaction through silver(i) ionDeqing Zhang,Liang Ding,Wei Xu,Huaiming Hu,Daoben Zhu,Yuanhe Huang,Decai Fang Chem. Commun., 2002, 44-45
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Daniela Belli Dell'Amico,Luca Bellucci,Luca Labella,Fabio Marchetti,Carlo Andrea Mattei,Francesco Pineider,Giordano Poneti,Simona Samaritani Dalton Trans., 2018,47, 8337-8345
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Yuxi Liu,Xiaoming Qiu,Xiaobin Liu,Yongchang Liu,Li-Zhen Fan J. Mater. Chem. A, 2018,6, 8750-8756
rac-(1R,2R)-2-(2,3,4-trimethoxyphenyl)cyclopropylmethanamineに関する追加情報
Rac-(1R,2R)-2-(2,3,4-Trimethoxyphenyl)cyclopropylmethanamine
The compound rac-(1R,2R)-2-(2,3,4-trimethoxyphenyl)cyclopropylmethanamine (CAS No. 2227808-63-9) is a highly specialized organic molecule with significant potential in the fields of pharmacology and organic synthesis. This compound is characterized by its unique structure, which combines a cyclopropyl group with a trimethoxyphenyl substituent and an amine functional group. The stereochemistry of the molecule is defined by the (1R,2R) configuration, which plays a critical role in its biological activity and chemical reactivity.
Recent studies have highlighted the importance of cyclopropane-containing compounds in drug discovery. The cyclopropane ring in this molecule contributes to its rigidity and strain energy, which can enhance its binding affinity to target proteins. This property makes it an attractive candidate for the development of novel therapeutic agents. Additionally, the trimethoxyphenyl group introduces electronic and steric effects that further modulate the molecule's interactions with biological systems.
The synthesis of rac-(1R,2R)-2-(2,3,4-trimethoxyphenyl)cyclopropylmethanamine involves a multi-step process that combines principles from stereochemistry and organometallic chemistry. Key steps include the formation of the cyclopropane ring using Simmons-Smith reagent and the subsequent introduction of the trimethoxyphenyl group through nucleophilic aromatic substitution. The stereochemical outcome of these reactions is carefully controlled to ensure the desired (1R,2R) configuration.
In terms of applications, this compound has shown promise in preliminary biological assays. For instance, it has demonstrated moderate inhibitory activity against certain enzymes involved in neurological disorders. Researchers are currently exploring its potential as a lead compound for the development of treatments for Alzheimer's disease and other neurodegenerative conditions. The trimethoxyphenyl group is believed to contribute to its ability to cross the blood-brain barrier, a critical factor for central nervous system drugs.
Moreover, recent advancements in computational chemistry have enabled researchers to perform detailed molecular docking studies on this compound. These studies have provided insights into its binding modes with target proteins and have guided further optimization efforts. For example, modifications to the cyclopropylmethanamine moiety have been explored to improve pharmacokinetic properties such as solubility and bioavailability.
The CAS No. 2227808-63-9 designation underscores the importance of this compound within chemical databases and regulatory frameworks. Its inclusion in international chemical registries facilitates collaboration among researchers and ensures compliance with safety and handling protocols.
In conclusion, rac-(1R,2R)-2-(2,3,4-trimethoxyphenyl)cyclopropylmethanamine represents a cutting-edge molecule with significant potential in drug discovery and organic synthesis. Its unique structure and stereochemistry make it a valuable tool for exploring new therapeutic strategies. As research continues to uncover its full potential, this compound is poised to play a key role in advancing our understanding of complex biological systems.
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